

An In-depth Technical Guide to Octamethylcyclotetrasiloxane (CAS Number: 1020-84-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octamethylcyclotetrasilazane*

Cat. No.: *B086850*

[Get Quote](#)

A Note on Chemical Identity: The CAS number 1020-84-4 is predominantly associated with Octamethylcyclotetrasiloxane (D4) in the scientific literature, not

Octamethylcyclotetrasilazane. This guide will focus on the extensive data available for Octamethylcyclotetrasiloxane.

This technical guide provides a comprehensive overview of Octamethylcyclotetrasiloxane (D4), a pivotal organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its relevance in the pharmaceutical and medical fields through its polymer derivatives.

Chemical and Physical Properties

Octamethylcyclotetrasiloxane (D4) is a colorless, odorless, and non-oily silicone fluid. It is a cyclic organosilicon compound that serves as a key monomer in the production of silicone polymers.

Table 1: Physical and Chemical Properties of Octamethylcyclotetrasiloxane (D4)

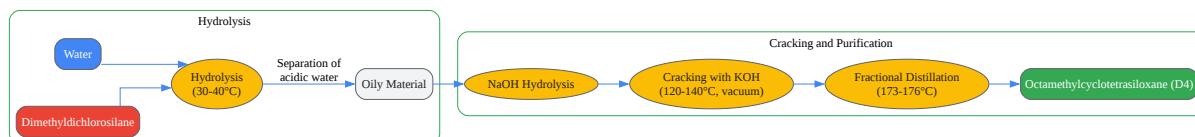
Property	Value
Molecular Formula	C ₈ H ₂₄ O ₄ Si ₄
Molecular Weight	296.62 g/mol
Appearance	Colorless to light yellow liquid
Melting Point	17-18 °C
Boiling Point	175-176 °C
Density	0.956 g/mL at 25 °C
Vapor Pressure	1.32 hPa at 25 °C
Flash Point	55 °C (closed cup) [1]
Water Solubility	Insoluble (<0.001 g/L)
Solubility in Organic Solvents	Soluble in benzene and carbon tetrachloride
Refractive Index (n _{20/D})	1.396

Synthesis of Octamethylcyclotetrasiloxane (D4)

The commercial synthesis of D4 is primarily achieved through the hydrolysis of dimethyldichlorosilane.

Experimental Protocol: Synthesis of D4

Objective: To synthesize Octamethylcyclotetrasiloxane (D4) via the hydrolysis of dimethyldichlorosilane.


Materials:

- Dimethyldichlorosilane (Me₂SiCl₂)
- Water
- Sodium hydroxide (NaOH) solution

- Potassium hydroxide (KOH)

Procedure:

- Dimethyldichlorosilane is added dropwise to water while maintaining the temperature at 30-40 °C.
- The mixture is allowed to stratify, and the acidic aqueous layer is separated and removed.
- The remaining oily material is hydrolyzed with a sodium hydroxide solution.
- The resulting hydrolysate is mixed with 0.5%-2% potassium hydroxide in a cracking kettle.
- The mixture is heated to 120-140 °C under a vacuum of 99.8 kPa to induce cracking.
- The crude product is then purified by fractional distillation, collecting the fraction at 173-176 °C to yield pure Octamethylcyclotetrasiloxane.

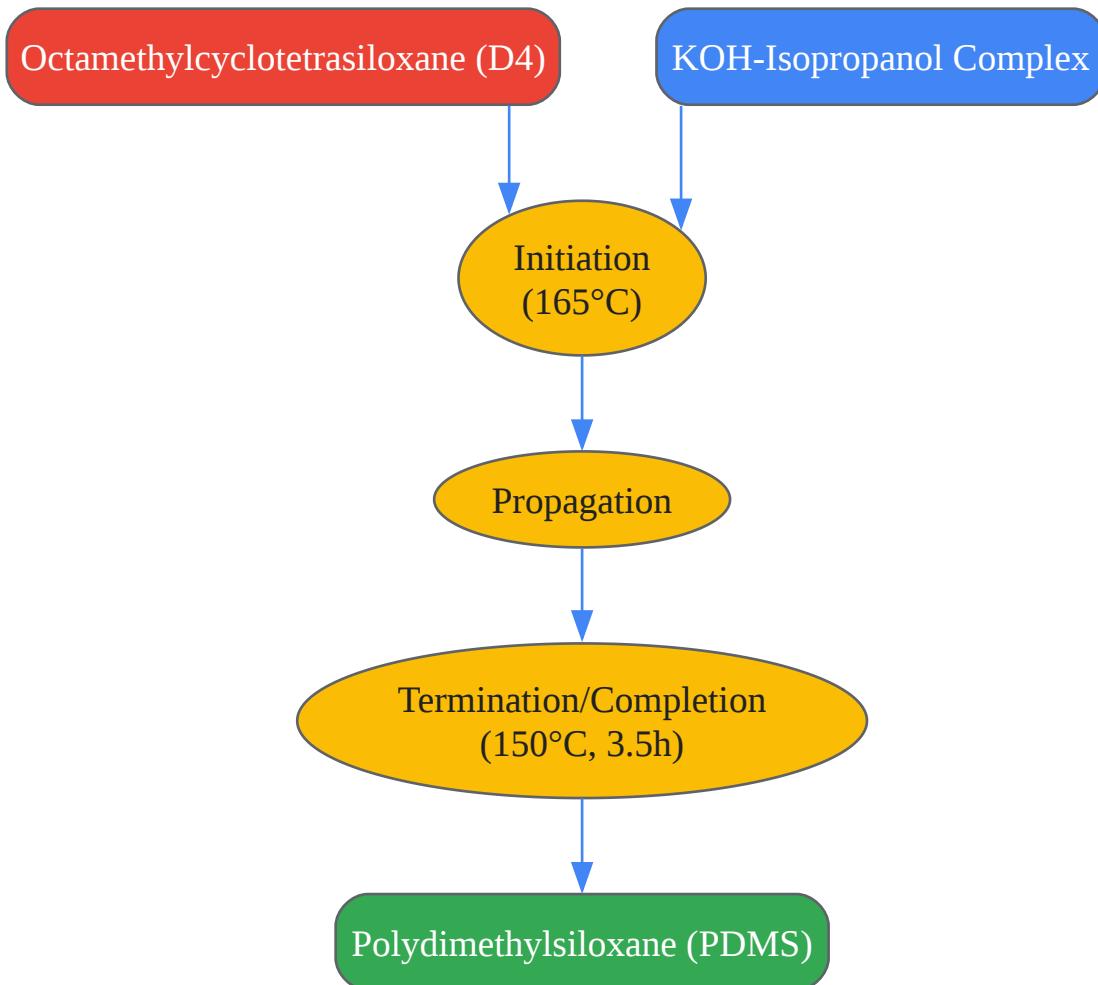
[Click to download full resolution via product page](#)

Synthesis of Octamethylcyclotetrasiloxane (D4)

Ring-Opening Polymerization of D4

D4 is a crucial monomer for the synthesis of polydimethylsiloxane (PDMS), a widely used silicone polymer. This is achieved through ring-opening polymerization (ROP), which can be initiated by either cationic or anionic catalysts.

Experimental Protocol: Anionic Ring-Opening Polymerization of D4


Objective: To synthesize high molecular weight polydimethylsiloxane (PDMS) via anionic ring-opening polymerization of D4.

Materials:

- Octamethylcyclotetrasiloxane (D4)
- Potassium hydroxide-isopropanol complex (catalyst)

Procedure:

- 1000 g of Octamethylcyclotetrasiloxane (D4) is placed in a resin flask equipped with a thermometer, stirrer, and reflux condenser.
- The D4 is heated to 165 °C.
- 0.14 g of a potassium hydroxide-isopropanol complex is added to the heated D4.
- The reaction is allowed to proceed, and after approximately 25 minutes, an increase in viscosity will be observed.
- The polymer is then heated for an additional 3.5 hours at 150 °C to ensure complete polymerization.
- The resulting product is a high molecular weight polydimethylsiloxane polymer.

[Click to download full resolution via product page](#)

Anionic Ring-Opening Polymerization of D4

Spectroscopic Data

The structural characterization of D4 is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Octamethylcyclotetrasiloxane (D4)

Technique	Key Peaks/Signals
¹ H NMR	A single peak is observed, consistent with the chemically equivalent methyl protons.
¹³ C NMR	A single peak is observed, corresponding to the carbon atoms of the methyl groups.
FTIR (cm ⁻¹)	Characteristic peaks for Si-O-Si stretching and Si-CH ₃ vibrations are present.
Mass Spec (m/z)	The mass spectrum shows a characteristic fragmentation pattern for D4.

Relevance to Drug Development

While Octamethylcyclotetrasiloxane itself is not used as a therapeutic agent, its primary polymer derivative, polydimethylsiloxane (PDMS), has extensive applications in the pharmaceutical and medical fields due to its biocompatibility, chemical inertness, and desirable physical properties.[\[2\]](#)[\[3\]](#)

Applications of PDMS in the Pharmaceutical Industry

- **Medical Devices:** PDMS is a key material in the manufacturing of various medical devices such as catheters, tubing, and seals due to its flexibility and biocompatibility.[\[4\]](#)
- **Drug Delivery Systems:** The properties of PDMS make it suitable for use in controlled-release drug delivery systems, including transdermal patches and implantable devices.[\[5\]](#)[\[6\]](#) [\[7\]](#) The release of drugs from a PDMS matrix can be controlled by diffusion.[\[5\]](#)
- **Pharmaceutical Formulations:** PDMS is used as an excipient in various pharmaceutical formulations.[\[2\]](#) For example, it can act as a lubricant in tablet manufacturing and as a defoaming agent in liquid preparations.[\[8\]](#)[\[9\]](#)
- **Wound Care:** PDMS is utilized in wound dressings and films to create a protective barrier that aids in the healing process.[\[3\]](#)

Toxicology and Biocompatibility

Octamethylcyclotetrasiloxane has been the subject of extensive toxicological studies. It is considered to have low acute toxicity.^[1] However, due to its persistence in the environment, its use in certain consumer products is regulated in some regions.^[1] The polymer derived from it, PDMS, is generally considered biocompatible and safe for medical and pharmaceutical applications.^{[3][4]}

Conclusion

Octamethylcyclotetrasiloxane (D4) is a fundamental building block in silicone chemistry. While its direct application in drug development is non-existent, its role as the primary monomer for the synthesis of polydimethylsiloxane (PDMS) is of significant importance to the pharmaceutical and medical industries. The versatility, biocompatibility, and well-characterized properties of PDMS make it an invaluable material for a wide range of applications, from medical devices to advanced drug delivery systems. This guide provides researchers and professionals with the core technical information necessary to understand and utilize this important organosilicon compound and its polymeric derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octamethylcyclotetrasiloxane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. Polydimethylsiloxane (PDMS): Versatile Silicone Polymer for Industrial and Personal Care Applications [jindunchemical.com]
- 4. silicorex.com [silicorex.com]
- 5. Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlled drug release by the pore structure in polydimethylsiloxane transdermal patches [research.chalmers.se]

- 8. Polydimethylsiloxane (PDMS): A Multifunctional Compound Revolutionizing Multiple Industries - KBR [hskbrchemical.com]
- 9. Application of polydimethylsiloxane (PDMS) [sbfcchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octamethylcyclotetrasiloxane (CAS Number: 1020-84-4)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086850#octamethylcyclotetrasilazane-cas-number-1020-84-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com